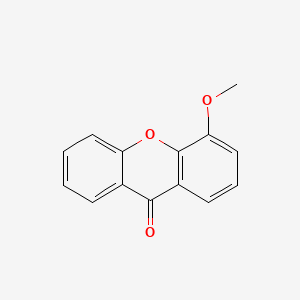

4-Methoxy-9H-xanthen-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxy-9H-xanthen-9-one, also known as this compound, is a useful research compound. Its molecular formula is C14H10O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

4-Methoxy-9H-xanthen-9-one has the molecular formula C14H10O3 and is characterized by a methoxy group at the fourth position of the xanthone structure. This substitution plays a crucial role in influencing its chemical reactivity and biological activity.

Anticancer Activity

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that derivatives of this compound demonstrate enhanced activity against breast cancer cell lines such as MDA-MB-231 and T-47D . The compound's mechanism of action may involve the induction of apoptosis and modulation of cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Xanthone derivatives, including this compound, have shown promising results in inhibiting the growth of resistant strains of H. pylori .

Antioxidant and Anti-inflammatory Effects

This compound has been investigated for its antioxidant properties, which are essential for combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic effects in inflammatory conditions .

Comparative Studies

To understand the efficacy of this compound, it is beneficial to compare it with other xanthone derivatives:

| Compound Name | Structure | Antiproliferative Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High against MDA-MB-231 | Moderate against H. pylori |

| 3-Hydroxyxanthone | Structure | Moderate | Low |

| 1-Hydroxyxanthone | Structure | Low | High |

Case Studies

Several case studies highlight the potential applications of this compound:

- Antiproliferative Studies : In vitro studies demonstrated that 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (a derivative) exhibited superior antiproliferative activity compared to standard anticancer drugs like etoposide .

- Antimicrobial Testing : A series of synthesized xanthone derivatives were tested against multiple strains of H. pylori, revealing that certain modifications to the xanthone structure significantly enhanced antimicrobial efficacy .

- Oxidative Stress Studies : Research indicated that this compound could effectively reduce oxidative stress markers in cellular models, suggesting its potential use in formulations aimed at reducing inflammation and promoting skin health .

特性

CAS番号 |

6702-58-5 |

|---|---|

分子式 |

C14H10O3 |

分子量 |

226.23 g/mol |

IUPAC名 |

4-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H10O3/c1-16-12-8-4-6-10-13(15)9-5-2-3-7-11(9)17-14(10)12/h2-8H,1H3 |

InChIキー |

SYEHHMRXODULBY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1OC3=CC=CC=C3C2=O |

正規SMILES |

COC1=CC=CC2=C1OC3=CC=CC=C3C2=O |

Key on ui other cas no. |

6702-58-5 |

同義語 |

4-methoxyxanthone |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。